REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[C:5]([O:16][CH2:17][CH2:18][CH2:19][N:20]2[CH2:24][CH2:23][CH2:22][CH2:21]2)=[CH:6][C:7]([N+:13]([O-:15])=[O:14])=[C:8]([CH:12]=1)[C:9](O)=[O:10].C[N:26](C=O)C>S(Cl)(Cl)=O>[CH3:2][O:3][C:4]1[C:5]([O:16][CH2:17][CH2:18][CH2:19][N:20]2[CH2:24][CH2:23][CH2:22][CH2:21]2)=[CH:6][C:7]([N+:13]([O-:15])=[O:14])=[C:8]([CH:12]=1)[C:9]([NH2:26])=[O:10] |f:0.1|
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Name
|
5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoic acid hydrochloride
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Quantity
|
9.63 g
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])OCCCN1CCCC1
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Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the mixture stirred for a further 1.5 hours at ambient temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess thionyl chloride was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
by azeotroping with toluene (×2)
|
Type
|
CUSTOM
|
Details
|
methylene chloride (100 ml) and ammonia was bubbled though the mixture for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
WASH
|
Details
|
eluted with water/methanol (100/0 to 95/5)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation from the fractions
|
Type
|
ADDITION
|
Details
|
containing product
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a minimum of methanol
|
Type
|
ADDITION
|
Details
|
the solution was diluted with ether
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC(=C(C(=O)N)C1)[N+](=O)[O-])OCCCN1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.23 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |